n-Cbz-trans-1,4-cyclohexanediamine n-Cbz-trans-1,4-cyclohexanediamine
Brand Name: Vulcanchem
CAS No.: 149423-70-1; 149423-77-8
VCID: VC7065686
InChI: InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
SMILES: C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326

n-Cbz-trans-1,4-cyclohexanediamine

CAS No.: 149423-70-1; 149423-77-8

Cat. No.: VC7065686

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

n-Cbz-trans-1,4-cyclohexanediamine - 149423-70-1; 149423-77-8

Specification

CAS No. 149423-70-1; 149423-77-8
Molecular Formula C14H20N2O2
Molecular Weight 248.326
IUPAC Name benzyl N-(4-aminocyclohexyl)carbamate
Standard InChI InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Standard InChI Key JQVBZZUMWRXDSQ-BETUJISGSA-N
SMILES C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

n-Cbz-trans-1,4-cyclohexanediamine features a cyclohexane ring in the trans-1,4 configuration, with one amine group protected by a carbobenzyloxy (Cbz) group. The trans orientation imposes spatial rigidity, which influences both its chemical reactivity and physical properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight248.3 g/mol
CAS Registry Number149423-77-8
Storage ConditionsRoom temperature
Purity≥97%

The Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) enhances stability during synthetic procedures by shielding the amine from unwanted side reactions . This protection is reversible under acidic or catalytic hydrogenation conditions, allowing selective deprotection in multi-step syntheses.

Synthesis and Characterization

Synthetic Routes

The synthesis of n-Cbz-trans-1,4-cyclohexanediamine typically involves protecting trans-1,4-cyclohexanediamine (CAS: 3114-70-3) with a Cbz group. A representative method, adapted from analogous Boc-protection strategies , proceeds as follows:

  • Reaction Setup: Trans-1,4-cyclohexanediamine is dissolved in methanol under inert conditions.

  • Protection: Benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) is added dropwise at 0°C to minimize side reactions.

  • Workup: The mixture is stirred at room temperature for 16 hours, followed by solvent evaporation and purification via recrystallization or chromatography.

This method yields n-Cbz-trans-1,4-cyclohexanediamine with purities exceeding 97% . Alternative solvents (e.g., dichloromethane) and bases (e.g., triethylamine) may optimize yield and selectivity.

Analytical Characterization

Critical analytical methods for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR confirms the trans configuration through distinct coupling constants (J=1012HzJ = 10-12 \, \text{Hz}) between axial protons .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z=248.3[M+H]+m/z = 248.3 \, [\text{M}+\text{H}]^+ .

  • Gas Chromatography (GC): Purity assessments require GC with flame ionization detection, ensuring ≥95% chemical homogeneity .

Applications in Scientific Research

Peptide Synthesis

The Cbz group’s orthogonal protection strategy enables sequential amine deprotection, facilitating solid-phase peptide synthesis (SPPS). For example, n-Cbz-trans-1,4-cyclohexanediamine serves as a diamine linker in constructing peptide dendrimers, enhancing structural diversity and biocompatibility .

Polymer Chemistry

The trans-1,4 configuration imparts rigidity to polyamides and polyimides, improving thermal stability and mechanical strength. In one study, polymers derived from this monomer exhibited glass transition temperatures (TgT_g) exceeding 200°C, making them suitable for high-performance coatings .

Coordination Chemistry

The compound’s amine groups act as ligands for transition metals, forming complexes with applications in catalysis and materials science. For instance, platinum(II) complexes incorporating trans-1,4-cyclohexanediamine derivatives demonstrate antitumor activity, though n-Cbz-trans-1,4-cyclohexanediamine itself remains underexplored in this context .

Research Findings and Case Studies

Stereochemical Effects on Reactivity

Comparative studies of cis and trans isomers reveal stark differences in reactivity. The trans isomer’s axial-equatorial amine alignment promotes efficient intra-molecular cross-linking in polymers, achieving reaction rate constants 5.1× faster than monodisperse systems . In contrast, the cis isomer forms only linear adducts due to steric hindrance.

Stability Under Deprotection Conditions

Hydrogenolysis of the Cbz group using palladium on carbon (Pd/C\text{Pd/C}) in ethanol achieves quantitative deprotection without degrading the cyclohexane backbone . Acidic conditions (e.g., HCl\text{HCl} in dioxane) also cleave the Cbz group but may require subsequent neutralization to isolate the free amine.

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